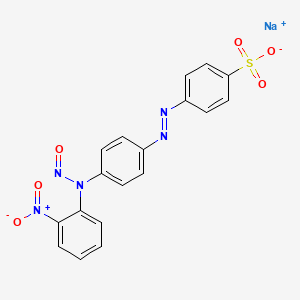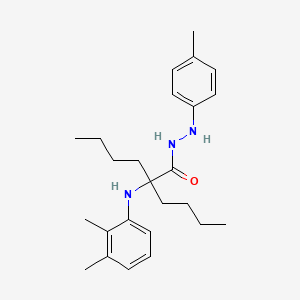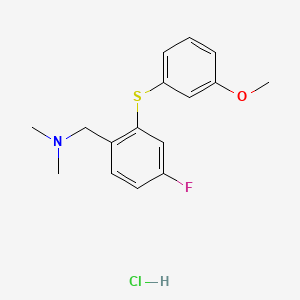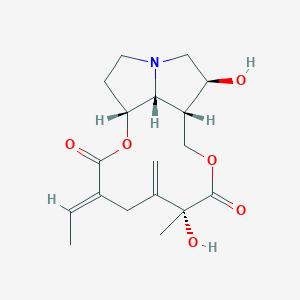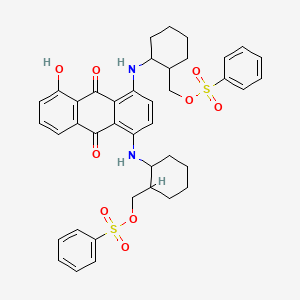
((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acide ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonique) : est un composé organique complexe de formule moléculaire C40H42N2O9S2. Il est connu pour sa structure unique, qui comprend des motifs anthracène, cyclohexane et acide benzènesulfonique. Ce composé est principalement utilisé comme intermédiaire dans la synthèse de colorants et de pigments, en particulier ceux avec des teintes rouge foncé et bleu.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'acide ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonique) implique la réaction du 9,10-dihydroxy-5,9,10-trioxoanthracène avec des composés diamines tels que la cyclohexane-1,2-diamine. La réaction est généralement effectuée dans un solvant approprié sous conditions contrôlées afin d'assurer la formation du produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, la production de ce composé suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique la manipulation minutieuse des réactifs et des solvants afin de maintenir la sécurité et l'efficacité. Le produit final est généralement purifié par cristallisation ou d'autres techniques de séparation pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : L'acide ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonique) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, selon l'agent oxydant utilisé.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé, conduisant à la formation de nouveaux produits.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions varient en fonction des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés quinoniques, tandis que la réduction peut produire des dérivés hydroxylés .
Applications de la recherche scientifique
Chimie : En chimie, l'acide ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonique) est utilisé comme précurseur dans la synthèse de divers colorants et pigments. Sa structure unique permet la création de composés avec des propriétés de couleur spécifiques.
Biologie et médecine : Il peut être utilisé dans le développement d'outils de diagnostic ou d'agents thérapeutiques.
Industrie : Dans le secteur industriel, le composé est utilisé dans la production de colorants et de pigments pour les textiles, les plastiques et autres matériaux.
Mécanisme d'action
Le mécanisme d'action de l'acide ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonique) implique son interaction avec des cibles moléculaires spécifiques. La structure du composé lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, selon la cible et la voie impliquées.
Applications De Recherche Scientifique
Chemistry: In chemistry, ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid is used as a precursor in the synthesis of various dyes and pigments. Its unique structure allows for the creation of compounds with specific color properties.
Biology and Medicine: It may be used in the development of diagnostic tools or therapeutic agents.
Industry: In the industrial sector, the compound is utilized in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of ((9,10-Dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylene)bis(iminocyclohexane-1,2-diylmethylene))bis(benzenesulphonic) acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Composés similaires :
Disodium ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonate) : Ce composé est similaire en structure mais contient des ions disodium, ce qui peut affecter sa solubilité et sa réactivité.
Méthyl (8-amino-9,10-dihydro-5-hydroxy-9,10-dioxo-4-((4-phénoxyphényl)amino)-1-anthracényl)carbamate : Un autre composé apparenté avec un groupe fonctionnel différent, qui peut modifier ses propriétés chimiques et ses applications.
Unicité : L'acide ((9,10-dihydro-5-hydroxy-9,10-dioxo-1,4-anthrylène)bis(iminocyclohexane-1,2-diylméthylène))bis(benzènesulfonique) se distingue par sa combinaison spécifique de motifs anthracène, cyclohexane et acide benzènesulfonique. Cette structure unique confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse dans diverses applications.
Propriétés
Numéro CAS |
94022-88-5 |
|---|---|
Formule moléculaire |
C40H42N2O9S2 |
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
[2-[[4-[[2-(benzenesulfonyloxymethyl)cyclohexyl]amino]-5-hydroxy-9,10-dioxoanthracen-1-yl]amino]cyclohexyl]methyl benzenesulfonate |
InChI |
InChI=1S/C40H42N2O9S2/c43-35-21-11-18-30-36(35)40(45)38-34(42-32-20-10-8-13-27(32)25-51-53(48,49)29-16-5-2-6-17-29)23-22-33(37(38)39(30)44)41-31-19-9-7-12-26(31)24-50-52(46,47)28-14-3-1-4-15-28/h1-6,11,14-18,21-23,26-27,31-32,41-43H,7-10,12-13,19-20,24-25H2 |
Clé InChI |
OGIQQDUDIXBLEM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)NC3=C4C(=C(C=C3)NC5CCCCC5COS(=O)(=O)C6=CC=CC=C6)C(=O)C7=C(C4=O)C=CC=C7O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




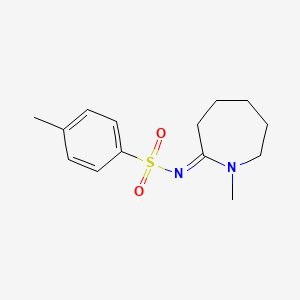
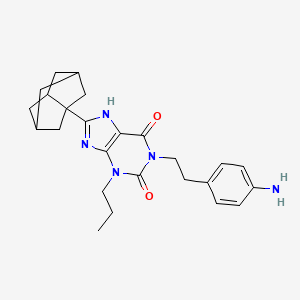
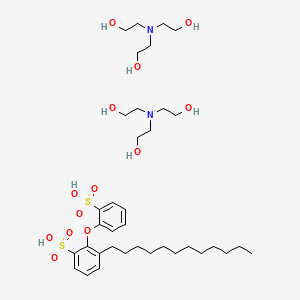
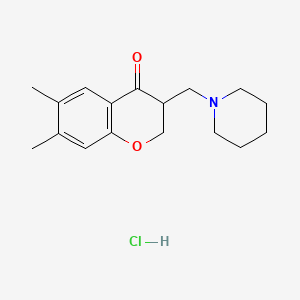
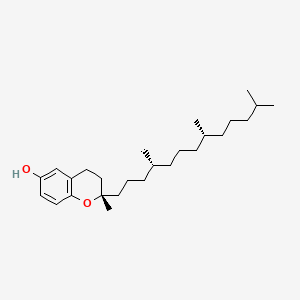
![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12740422.png)
